![molecular formula C24H20O8 B11166696 isopropyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B11166696.png)
isopropyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate
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Overview
Description
Isopropyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a complex organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves the esterification of acetic acid derivatives with coumarin-based intermediates. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Isopropyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various coumarin derivatives.
Mechanism of Action
The mechanism of action of isopropyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl [(7’-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl)oxy]acetate
- Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate
Uniqueness
Isopropyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its dual coumarin moiety enhances its potential for diverse applications in research and industry .
Biological Activity
Isopropyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to a class of molecules known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C21H21O7
- Molecular Weight : 385.39 g/mol
- IUPAC Name : this compound
The presence of chromene and methoxy groups in its structure contributes to its biological activity, particularly in terms of antioxidant and anti-inflammatory properties.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Antioxidant Activity : Many chromene derivatives have shown significant antioxidant properties, which help in reducing oxidative stress in cells.
- Anti-inflammatory Effects : Studies suggest that these compounds can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
- Anticancer Potential : Certain analogs have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Activity : Some derivatives exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Modulation of Signaling Pathways : It can influence key signaling pathways like NF-kB and MAPK, which are critical in inflammation and cancer progression.
- Interaction with Cellular Targets : The compound may bind to specific cellular receptors or proteins, altering their function and leading to therapeutic effects.
Research Findings
Recent studies have highlighted the potential applications of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Antioxidant Study : A study demonstrated that a structurally similar compound reduced lipid peroxidation in rat liver cells, showcasing its potential as an antioxidant agent ( ).
- Cancer Cell Line Research : In vitro studies on human breast cancer cells indicated that the compound induced apoptosis via caspase activation, suggesting its role as a potential anticancer agent ( ).
- Anti-inflammatory Research : Another study showed that derivatives inhibited the production of pro-inflammatory cytokines in macrophages, supporting their use in treating inflammatory diseases ( ).
Properties
Molecular Formula |
C24H20O8 |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
propan-2-yl 2-[3-(7-methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C24H20O8/c1-13(2)30-23(26)12-29-16-5-4-14-8-19(24(27)32-20(14)10-16)18-11-22(25)31-21-9-15(28-3)6-7-17(18)21/h4-11,13H,12H2,1-3H3 |
InChI Key |
ZVZVODBOSPFNBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
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